molecular formula C22H22O6 B2518861 ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate CAS No. 896039-74-0

ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B2518861
CAS No.: 896039-74-0
M. Wt: 382.412
InChI Key: GLOGGCCWLPDZBQ-UHFFFAOYSA-N
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Description

This coumarin derivative features a 4-methyl-2-oxo-2H-chromen core substituted at position 3 with a 4-methoxyphenyl group and at position 7 with an ethyl propanoate ester. Its molecular formula is C₂₂H₂₂O₇ (monoisotopic mass: 398.1365 g/mol), and it is structurally related to bioactive coumarins used in drug discovery .

Properties

IUPAC Name

ethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-5-26-21(23)14(3)27-17-10-11-18-13(2)20(22(24)28-19(18)12-17)15-6-8-16(25-4)9-7-15/h6-12,14H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOGGCCWLPDZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methyl-7-hydroxycoumarin and 4-methoxybenzaldehyde.

    Condensation Reaction: The initial step involves the condensation of 4-methyl-7-hydroxycoumarin with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate 3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one.

    Esterification: The intermediate is then esterified with ethyl bromoacetate in the presence of a base like potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of fluorescent dyes and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes like cytochrome P450 by binding to the active site, thereby preventing substrate metabolism.

    Antioxidant Activity: The presence of the methoxy group enhances its ability to scavenge free radicals, contributing to its antioxidant properties.

    Anti-inflammatory Effects: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position of the coumarin core is critical for modulating electronic and steric effects:

  • 4-Fluorobenzyl (4f) : Fluorine’s electronegativity may improve metabolic stability and binding interactions via halogen bonding .
  • 3-(2-Methylthiazole) () : A heterocyclic substituent that increases structural complexity and may target enzymes or receptors with specific binding pockets .
  • 4-Chlorophenyl () : Chlorine’s larger atomic radius and electronegativity could enhance halogen bonding in biological systems .

Substituent Variations at Position 4

  • 4-Methyl (Target Compound) : Electron-donating methyl group stabilizes the coumarin core, favoring π-π stacking interactions .
  • 4-Nitro () : The nitro group is strongly electron-withdrawing, which may increase oxidative stress in biological systems but reduce stability .

Key Insight : The 4-methyl group in the target compound likely enhances structural stability without introducing reactive liabilities.

Substituent Variations at Position 7

The 7-oxypropanoate side chain influences solubility and metabolic pathways:

  • Ethoxyacetic Acid (3f, 4f) : Carboxylic acid derivatives (e.g., 3f, 4f) improve water solubility but may limit blood-brain barrier penetration .
  • Hydrazinyl-oxoacetate () : Introduces a hydrazine moiety, which could confer chelation properties or susceptibility to hydrolysis .
  • Acrylate Esters (7i, 7j) : Conjugated double bonds in acrylates may enhance antioxidant activity via radical scavenging .

Key Insight: The ethyl propanoate ester in the target compound balances lipophilicity and hydrolytic stability, making it suitable for oral administration.

Biological Activity

Ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is a synthetic compound belonging to the coumarin class, which is renowned for its diverse biological activities. This compound features a chromen-2-one core structure, substituted with a methoxyphenyl group and an ethyl ester side chain, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H16O5C_{16}H_{16}O_5 with a molecular weight of 288.29 g/mol. The compound's structure includes functional groups that contribute to its biological activity, particularly the methoxy and ester groups, which enhance its solubility and reactivity.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, likely due to the presence of the methoxy group which enhances electron donation capabilities. This activity is crucial in preventing oxidative stress-related cellular damage.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties by modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Properties

This compound has been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of cytochrome P450 enzymes, which play a role in drug metabolism and the activation of pro-carcinogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism and biosynthesis of steroid hormones.
  • Radical Scavenging : Its structural features allow it to neutralize free radicals, thus protecting cells from oxidative damage.
  • Cytokine Modulation : It interferes with signaling pathways that lead to the production of inflammatory cytokines.

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antioxidant capacityDemonstrated significant free radical scavenging activity with an IC50 value comparable to standard antioxidants.
Study 2 Assess anti-inflammatory effectsShowed reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating potent anti-inflammatory action.
Study 3 Investigate anticancer propertiesInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 25 µM, suggesting potential for therapeutic use in cancer treatment.

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